molecular formula C7H11ClIN3O2 B15113742 ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate

ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate

Cat. No.: B15113742
M. Wt: 331.54 g/mol
InChI Key: GELMHFGHGXPYFQ-UHFFFAOYSA-N
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Description

Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate: is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 3-position and an iodine atom at the 4-position The ethyl ester group is attached to the pyrazole ring through an acetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-diketones or enaminones. For example, a reaction between ethyl acetoacetate and hydrazine hydrate can form the pyrazole ring.

    Amination: The amino group can be introduced at the 3-position through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.

    Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated products or hydrogen-substituted derivatives.

    Substitution: Thiolated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and iodine substituents can influence the compound’s binding affinity and specificity, while the ester group can affect its solubility and bioavailability.

Comparison with Similar Compounds

Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

    Ethyl (3-amino-1H-pyrazol-1-yl)acetate: Lacks the iodine substituent, which may result in different reactivity and biological activity.

    Ethyl (4-iodo-1H-pyrazol-1-yl)acetate: Lacks the amino group, affecting its potential interactions with biological targets.

    Ethyl (3-amino-4-bromo-1H-pyrazol-1-yl)acetate: Contains a bromine atom instead of iodine, which can influence its chemical reactivity and biological properties.

The presence of both the amino and iodine groups in this compound makes it unique, offering a combination of reactivity and potential biological activity that may not be present in other similar compounds.

Properties

Molecular Formula

C7H11ClIN3O2

Molecular Weight

331.54 g/mol

IUPAC Name

ethyl 2-(3-amino-4-iodopyrazol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C7H10IN3O2.ClH/c1-2-13-6(12)4-11-3-5(8)7(9)10-11;/h3H,2,4H2,1H3,(H2,9,10);1H

InChI Key

GELMHFGHGXPYFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)N)I.Cl

Origin of Product

United States

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